5-(2,3,4-trimethoxyphenyl)nicotinamide
Description
5-(2,3,4-Trimethoxyphenyl)nicotinamide is a nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 5-position with a 2,3,4-trimethoxyphenyl group. The compound’s structure combines the hydrogen-bonding capacity of the carboxamide moiety with the lipophilic and electron-donating properties of the methoxy-substituted aromatic ring. This design is often leveraged in medicinal chemistry to enhance binding affinity to biological targets, particularly in anticancer drug development.
Properties
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-5-4-11(13(20-2)14(12)21-3)9-6-10(15(16)18)8-17-7-9/h4-8H,1-3H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZHXCZZUSVHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC(=CN=C2)C(=O)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-(2,3,4-Trimethoxyphenyl)nicotinamide with Analogues
Physicochemical Properties
- Solubility :
- The target compound’s solubility is expected to be moderate, comparable to Nifedipine (0.01–0.1 mg/mL in water), due to the balance between the polar carboxamide and lipophilic trimethoxyphenyl groups .
- Pyrazoline sulphonamide derivatives () show improved aqueous solubility (>1 mg/mL) due to the ionizable sulphonamide group .
- Lipophilicity: The trimethylsilyl-substituted nicotinamide () exhibits higher logP values than the target compound, highlighting the impact of bulky, non-polar substituents on membrane permeability .
Thermodynamic and Stability Profiles
- Nifedipine’s solid-liquid equilibrium data () provide a benchmark for understanding the target compound’s crystallization behavior. For instance, methoxy groups may enhance melting points (e.g., Nifedipine melts at 172–174°C) compared to alkyl or silyl substituents .
- Stability under physiological pH: The electron-withdrawing carboxamide group in nicotinamide derivatives may reduce hydrolytic degradation compared to ester-containing analogs like Nifedipine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
